2-(3-Methoxyphenyl)acetamide
Overview
Description
2-(3-Methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Green Synthesis of Dyes : The compound serves as an important intermediate in the production of azo disperse dyes. A study highlighted its synthesis through hydrogenation using a novel Pd/C catalyst, demonstrating a more environmentally friendly approach to dye production (Zhang, 2008).
Inhibitory Activity in Diabetes Research : Derivatives of 2-(3-Methoxyphenyl)acetamide were evaluated for their inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), showing potential in antidiabetic activity (Saxena et al., 2009).
Herbicide Metabolism Studies : Research on various chloroacetamide herbicides, which include derivatives of this compound, revealed insights into their metabolism and potential carcinogenic pathways in both human and rat liver microsomes (Coleman et al., 2000).
Structural Analysis in Capsaicinoid Research : A study on the crystal structure of a capsaicinoid compound, which includes a this compound derivative, provided insights into its molecular conformation and potential for pain relief applications (Park et al., 1995).
Antimicrobial Agent Synthesis : Derivatives of this compound have been synthesized and evaluated for their antibacterial and antifungal activities, showing promising results against various pathogenic microorganisms (Debnath & Ganguly, 2015).
Soil Reception and Herbicide Activity : Research into how wheat straw and irrigation affect the reception and activity of herbicides, including derivatives of this compound, provides valuable information for agricultural applications (Banks & Robinson, 1986).
Anticonvulsant Activities : Studies on 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, which include this compound derivatives, revealed their potential as anticonvulsant agents, providing a new avenue for epilepsy treatment (Camerman et al., 2005).
Obesity and Diabetes Drug Development : Research into N-phenyl-(2-aminothiazol-4-yl)acetamides with this compound derivatives showed their effectiveness as β3-adrenergic receptor agonists, indicating potential for treating obesity and type 2 diabetes (Maruyama et al., 2012).
Metabolic Pathways in Herbicide Research : Further studies into the metabolism of chloroacetamide herbicides, including those derived from this compound, helped in understanding their metabolic pathways in humans, which is crucial for assessing health risks (Coleman et al., 1999).
Antinociceptive Activity Research : Derivatives of this compound were synthesized and evaluated for their antinociceptive activity, showing potential as pain-relieving agents (Doğruer et al., 2000).
Mechanism of Action
Target of Action
The primary target of 2-(3-Methoxyphenyl)acetamide is the Aralkylamine dehydrogenase . This enzyme is found in the organism Alcaligenes faecalis . The compound interacts with both the light and heavy chains of this enzyme .
Mode of Action
It is known to interact with its target, the aralkylamine dehydrogenase, which could lead to changes in the enzyme’s activity .
Biochemical Pathways
Given its interaction with aralkylamine dehydrogenase, it may influence the metabolic pathways involving this enzyme .
Safety and Hazards
Relevant Papers
There are several papers related to “2-(3-Methoxyphenyl)acetamide”. One paper discusses the synthesis and antioxidant properties of a related compound . Another paper presents an experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides with a methoxyphenyl moiety .
Biochemical Analysis
Biochemical Properties
It is known that phenylacetamides, the class of compounds to which 2-(3-Methoxyphenyl)acetamide belongs, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structures and properties of the interacting molecules.
Cellular Effects
Similar compounds have been shown to have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Properties
IUPAC Name |
2-(3-methoxyphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-12-8-4-2-3-7(5-8)6-9(10)11/h2-5H,6H2,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKKEDGOBIXMHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379307 | |
Record name | 2-(3-methoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18463-71-3 | |
Record name | 2-(3-methoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does 2-(3-Methoxyphenyl)acetamide exhibit any biological activity?
A1: While this compound itself did not show significant toxicity against Meloidogyne hapla, Pythium irregulare, and Verticillium dahliae at concentrations up to 1.0 mg/mL [], it is a degradation product of glucolimnanthin. This glucosinolate, found in Meadowfoam (Limnanthes alba) seed meal, breaks down into various compounds, some of which demonstrate interesting biological activities, particularly against soilborne pathogens [].
Q2: What is the role of hydrogen bonding in the crystal structure of this compound?
A2: this compound crystallizes in a pattern similar to other 2-aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides []. The crystal structure is characterized by the formation of ribbons. These ribbons are generated by N-H...O and C-H...O hydrogen bonds linking individual molecules of this compound []. This hydrogen bonding pattern highlights the importance of intermolecular interactions in the solid-state structure of this compound.
Q3: Are there any known structural analogues of this compound with differing biological activities?
A3: Yes, the research highlights that a structurally similar degradation product of glucolimnanthin, 3-methoxybenzyl isothiocyanate, exhibited considerably higher toxicity against Meloidogyne hapla, Pythium irregulare, and Verticillium dahliae compared to this compound []. This difference in activity suggests that modifications to the functional groups attached to the benzene ring can significantly impact the biological properties of these compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.